Ethyl 4-oxopent-2-ynoate
Overview
Description
Ethyl 4-oxopent-2-ynoate is a chemical compound with the molecular formula C7H8O3 . It is functionally related to a pent-4-enoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C7H8O3/c1-3-10-7(9)5-4-6(2)8/h3H2,1-2H3
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.14 g/mol . It has a computed XLogP3-AA value of 1 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 43.4 Ų .
Scientific Research Applications
1. Synthesis and Cycloaddition Reactions
Ethyl 4-oxopent-2-ynoate has been utilized in the synthesis of highly activated acetylenes, such as ethyl 4-chloro-2-oxobut-3-ynoate. These compounds exhibit the ability to undergo [2+2]-cycloaddition reactions with unactivated alkenes without the need for irradiation or catalysts, showcasing its potential in organic synthesis (Koldobskii et al., 2008).
2. Diels-Alder Reactions
This compound derivatives like ethyl 5-chloro-2-oxopent-3-ynoate have been found to participate effectively in Diels-Alder reactions with conjugated dienes. This process leads to the formation of adducts that exhibit stable enol forms or keto forms, depending on the structure of the cyclic dienes used (Koldobskii et al., 2009).
3. Domino Reactions
A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate has been developed. This reaction synthesizes furan derivatives, demonstrating the compound's utility in creating complex molecular structures with potential biological activities (Zhao et al., 2020).
4. Brønsted Acid Catalyzed Tandem Reaction
Ethyl 2-oxobut-3-ynoates have been used in Brønsted acid catalyzed tandem reactions to synthesize α-(4-oxazolyl)
amino esters. This process involves a series of bond-forming reactions like imine formation, intermolecular Michael addition, and intramolecular Michael addition. This method highlights the versatility of this compound in facilitating the synthesis of compounds with both oxazole and amino acid functionalities (Lee et al., 2018).
5. Corrosion Inhibition Studies
This compound derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical calculations have been performed to understand the relationship between molecular structure and inhibition efficiency, providing insights into their application in protecting metals like copper in corrosive environments (Zarrouk et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-oxopent-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-3-10-7(9)5-4-6(2)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLHQHAKQILQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337476 | |
Record name | ethyl 4-oxopent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54966-49-3 | |
Record name | ethyl 4-oxopent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxopent-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.